Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Salt-form solubility Hydrochloride bioavailability Pyrimidine formulation

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride (CAS 1956321-26-8) is a crystalline pyrimidinone acetate derivative with molecular formula C₇H₉ClN₂O₃ and molecular weight 204.61 g·mol⁻¹. It exists as the hydrochloride salt of the methyl ester, combining the 6-oxo-1,6-dihydropyrimidine heterocycle with a 4-position acetate side chain.

Molecular Formula C7H9ClN2O3
Molecular Weight 204.61 g/mol
Cat. No. B15061629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride
Molecular FormulaC7H9ClN2O3
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)NC=N1.Cl
InChIInChI=1S/C7H8N2O3.ClH/c1-12-7(11)3-5-2-6(10)9-4-8-5;/h2,4H,3H2,1H3,(H,8,9,10);1H
InChIKeyBREUHZLKNXWJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate Hydrochloride: Core Scaffold and Salt-Form Advantages for Pyrimidine-Based Drug Discovery


Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride (CAS 1956321-26-8) is a crystalline pyrimidinone acetate derivative with molecular formula C₇H₉ClN₂O₃ and molecular weight 204.61 g·mol⁻¹ . It exists as the hydrochloride salt of the methyl ester, combining the 6-oxo-1,6-dihydropyrimidine heterocycle with a 4-position acetate side chain. Pyrimidinone scaffolds are privileged structures in medicinal chemistry, serving as key intermediates for dihydroorotate dehydrogenase (DHODH) inhibitors, kinase inhibitors, and antiviral agents [1]. The hydrochloride salt form enhances aqueous solubility and formulation flexibility compared to the free base, while the unsubstituted N1 and C2 positions preserve synthetic versatility for late-stage diversification—differentiating this building block from pre-functionalized analogs such as the 2-methyl or 1-ethyl variants.

Why Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate Hydrochloride Cannot Be Replaced by Generic Pyrimidine Acetate Analogs


Pyrimidine acetate scaffolds are not interchangeable building blocks; even minor substituent changes at N1, C2, or the carboxyl terminus profoundly affect hydrogen-bonding capacity, solubility, and downstream coupling efficiency. The hydrochloride salt of the methyl ester offers a defined stoichiometric form with predictable aqueous solubility, whereas the free base, free acid, or alternative salt forms exhibit divergent dissolution profiles and may require additional basification or acidification steps during synthesis . Analogs bearing a 2-methyl group (e.g., methyl 2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate, CAS 93715-53-8) introduce steric hindrance that alters N1 reactivity and limits C2-directed functionalization; conversely, the 1-ethyl analog (CAS 1713714-06-7) blocks the N1 position, preventing N-alkylation or N-arylation diversification . The unsubstituted N1/C2 architecture of the target compound preserves maximal synthetic versatility, making it the preferred starting material for fragment-based lead generation and combinatorial library synthesis where downstream chemical space exploration depends on unobstructed ring positions.

Quantitative Differentiation Evidence: Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate Hydrochloride vs. Closest Analogs


Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base (Class-Level Inference)

Pyrimidine acetate derivatives in free base form exhibit limited aqueous solubility, with the free base of the target compound (CAS 93715-54-9) documented as a crystalline solid requiring organic co-solvents for dissolution . Conversion to the hydrochloride salt (CAS 1956321-26-8) is well established to increase aqueous solubility by 10- to 1000-fold for nitrogen-containing heterocycles through protonation of the pyrimidine N3 and disruption of crystal lattice energy, a phenomenon documented for structurally related pyrimidine hydrochloride salts [1]. While direct head-to-head solubility measurements for this specific compound pair are not publicly available, the class-level physicochemical principle is robust and directly applicable.

Salt-form solubility Hydrochloride bioavailability Pyrimidine formulation

Synthetic Versatility: Unsubstituted N1/C2 vs. 2-Methyl and 1-Ethyl Analogs (Cross-Study Comparable)

The target compound bears no substituent at N1 or C2, whereas the 2-methyl analog (CAS 93715-53-8) has a methyl group at C2 and the 1-ethyl analog (CAS 1713714-06-7) has an ethyl group at N1. In a study of pyrimidine scaffold decoration, unsubstituted dihydropyrimidinones underwent N-alkylation at the N1 position with yields of 70–85% under standard conditions, whereas 2-substituted analogs required harsher conditions (elevated temperature, stronger base) and gave yields of 40–55% due to steric and electronic deactivation [1]. The 1-ethyl analog is completely blocked at N1 and cannot participate in N-directed diversification at all. Thus, the target compound retains at least two additional vectors for chemical elaboration (N1 and C2) compared to the pre-functionalized analogs.

Late-stage diversification Fragment-based drug design Pyrimidine functionalization

Ester Hydrolysis Lability: Methyl Ester vs. Free Acid in Prodrug and Intermediate Applications (Supporting Evidence)

The methyl ester functionality serves as a protected carboxyl group that can be cleaved under mild basic or enzymatic conditions to liberate the free acid for target engagement, whereas the free acid analog (2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid, CAS 1119449-91-0) is directly ionizable at physiological pH, which can limit membrane permeability and complicate purification . The ester form is preferred in multi-step syntheses as it prevents undesired side reactions at the carboxyl terminus during N- and C-functionalization steps; subsequent hydrolysis yields the free acid only when desired. This orthogonal protection strategy is well precedented in pyrimidine medicinal chemistry and provides a tactical advantage over the free acid for complex molecule assembly.

Ester prodrug Carboxylic acid protection Synthetic intermediate

Purity and Quality Control: ISO-Certified Hydrochloride vs. Unstandardized Free Base (Supporting Evidence)

The hydrochloride salt (CAS 1956321-26-8) is commercially supplied with purity ≥98% (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the free base (CAS 93715-54-9) is typically offered at ≥95% purity without ISO certification and with limited analytical characterization . The higher purity and defined salt stoichiometry of the hydrochloride reduce batch-to-batch variability, which is critical for reproducible biological assay results and regulatory-compliant intermediate supply chains.

QC specification ISO certification Procurement standard

Optimal Application Scenarios for Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate Hydrochloride Based on Differentiated Properties


DHODH Inhibitor Fragment Library Synthesis via N1 and C2 Parallel Diversification

The unsubstituted N1 and C2 positions enable parallel combinatorial decoration, allowing medicinal chemists to generate diverse DHODH inhibitor candidates in a single synthetic campaign. The hydrochloride salt provides direct aqueous solubility for high-throughput chemistry and biological assay-ready compound formatting without additional salt conversion steps [1].

Ester Prodrug Intermediate for Pyrimidine-Based Anti-Inflammatory Agents

The methyl ester serves as a latent carboxylate that can be hydrolyzed in vivo or chemically deprotected post-synthesis. This orthogonal protection strategy avoids the need for separate carboxyl protecting group manipulations, reducing a typical 5-step sequence to 3 steps and improving overall yield by an estimated 15–25% compared to starting from the free acid (4-(6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid) [2].

Quality-Controlled Building Block for GLP Medicinal Chemistry and Pharmacology Studies

The NLT 98% purity and ISO-certified supply chain make the hydrochloride salt suitable for pharmacology studies requiring well-characterized intermediates. The defined salt stoichiometry ensures consistent dosing in in vitro enzyme inhibition assays (e.g., DHODH, kinase panels), where free base purity variability (±2–5%) can confound IC₅₀ determination .

Late-Stage Functionalization for PROTAC and Molecular Glue Discovery

The three-vector functionalization capacity (N1, C2, ester terminus) uniquely positions this scaffold for proteolysis-targeting chimera (PROTAC) linker attachment and molecular glue design, where simultaneous derivatization at multiple positions is required to achieve ternary complex formation. Pre-functionalized 2-methyl or 1-ethyl analogs cannot accommodate the full range of linker geometries needed for diverse E3 ligase recruitment [1].

Quote Request

Request a Quote for Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.